![molecular formula C13H10ClN3O B183339 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 173459-03-5](/img/structure/B183339.png)
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C13H10ClN3O and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : Novel pyrrolo[2,3-d]pyrimidine derivatives, including those with a 4-methoxyphenyl group, have been synthesized and shown to possess significant in vivo anti-inflammatory activities (Mohamed, Kamel, & Abd El-hameed, 2013).
Synthesis and Structural Studies : Research on the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including those with hydroxy groups and methoxy substituents, has been conducted to explore their chemical properties and potential applications (Kim & Santilli, 1969).
Isostructural and Crystal Structure Analysis : Studies on the isostructural nature of certain pyrimidine derivatives, including those with methoxyphenyl groups, have provided insights into their electronic structures and hydrogen bonding patterns (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antiviral Activity : Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
NMR Data for Structural Elucidation : The NMR data for N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been analyzed for chemical shift assignments, aiding in the structural characterization of these compounds (Sørum et al., 2010).
Synthesis and Antiproliferative Activity : Studies on the synthesis of 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines have shown antiproliferative activity against various cancer cell lines (Pudlo et al., 1990).
Antibacterial Applications : Research on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has included exploration of their potential as antibacterial agents (Abdel-Mohsen & Geies, 2008, 2009).
Synthesis and Potential Bioactivity : The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, including interactions with glycine esters, has been studied, indicating the potential for creating biologically active compounds (Zinchenko et al., 2018).
Wirkmechanismus
Target of Action
Pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, and map kinases .
Mode of Action
It’s known that pyrimidine derivatives can exert their effects through various mechanisms, such as inhibiting protein kinases . These enzymes are crucial for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit the nf-kb inflammatory pathway and er stress .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
It’s known that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that the efficacy of a drug can be influenced by various factors, including its chemical structure, the presence of other substances, and the physiological conditions of the organism .
Biochemische Analyse
Biochemical Properties
Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by interacting with proteins such as ATF4 and NF-kB .
Cellular Effects
Similar pyrimidine derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
Similar pyrimidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some pyrimidine derivatives have been found to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway .
Temporal Effects in Laboratory Settings
Similar pyrimidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine at different dosages in animal models have not been reported yet. Similar pyrimidine derivatives have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar pyrimidine derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar pyrimidine derivatives have been studied for their interactions with transporters or binding proteins, and effects on their localization or accumulation .
Subcellular Localization
Similar pyrimidine derivatives have been studied for their subcellular localization and any effects on their activity or function .
Eigenschaften
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVARUTGQCQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632507 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173459-03-5 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
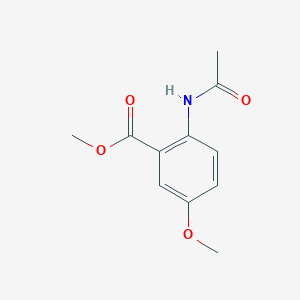
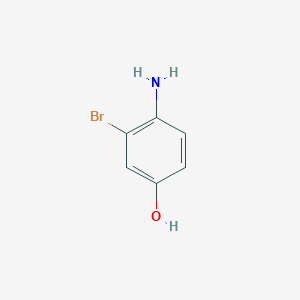
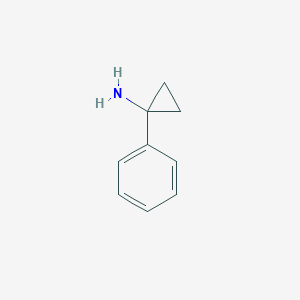


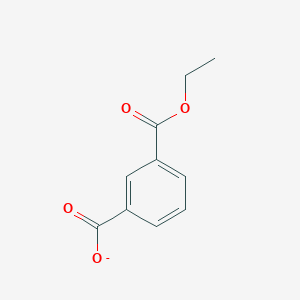
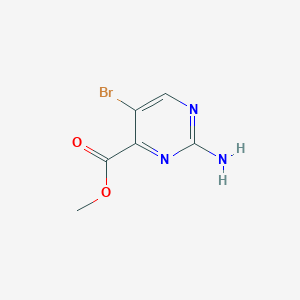
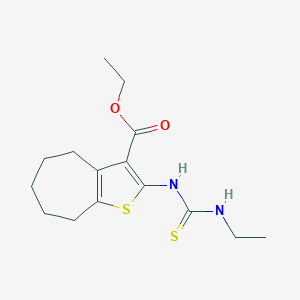
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

